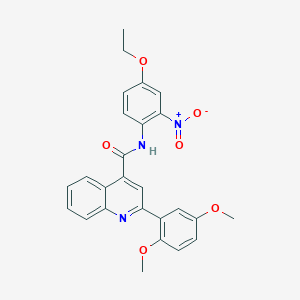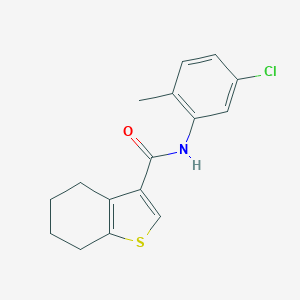![molecular formula C26H22N2O3 B451908 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'~2~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B451908.png)
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'~2~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-2-FUROHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety, a naphthalene ring, and a furan ring, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: This step involves the reaction of the indene derivative with a furan-2-carbohydrazide under suitable conditions, such as refluxing in an appropriate solvent.
Formation of the Naphthalene Derivative: The final step involves the condensation of the furan-indene intermediate with a naphthalen-2-ylmethylidene derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural features suggest it may exhibit biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid
- 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid
- 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine
Uniqueness
Compared to similar compounds, 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-[(Z)-naphthalen-2-ylmethylidene]furan-2-carbohydrazide stands out due to its unique combination of an indene moiety, a naphthalene ring, and a furan ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(Z)-naphthalen-2-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C26H22N2O3/c29-26(28-27-16-18-8-9-19-4-1-2-5-21(19)14-18)25-13-12-24(31-25)17-30-23-11-10-20-6-3-7-22(20)15-23/h1-2,4-5,8-16H,3,6-7,17H2,(H,28,29)/b27-16- |
InChI Key |
SVXPZUCBUPMPKL-YUMHPJSZSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN=CC4=CC5=CC=CC=C5C=C4 |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)N/N=C\C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN=CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B451825.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B451832.png)
![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B451833.png)


![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B451840.png)
![Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B451841.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B451843.png)
![6-(3-bromo-4-isopropoxy-5-methoxyphenyl)-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B451844.png)
![1-(3-Chlorophenyl)-3-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B451847.png)
![2,2-dibromo-N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B451848.png)
